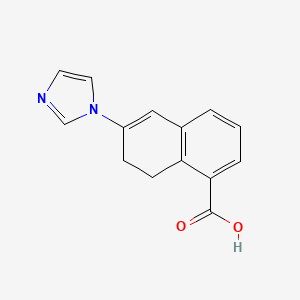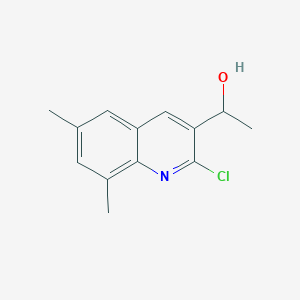
(2,6-Bis((dimethylamino)methyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Bis((dimethylamino)methyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of boronic acid functional groups attached to a phenyl ring substituted with dimethylamino groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Bis((dimethylamino)methyl)phenyl)boronic acid typically involves the reaction of 2,6-bis((dimethylamino)methyl)phenyl lithium with a boron-containing reagent such as boron trichloride or boronic esters. The reaction is usually carried out under an inert atmosphere to prevent the oxidation of the boronic acid group. The reaction conditions often include low temperatures and the use of solvents like tetrahydrofuran or diethyl ether to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of protective groups and purification techniques such as recrystallization or chromatography is common to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2,6-Bis((dimethylamino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
(2,6-Bis((dimethylamino)methyl)phenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in drug delivery systems and as a boron carrier in neutron capture therapy.
Medicine: Explored for its role in the synthesis of pharmaceuticals and as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (2,6-Bis((dimethylamino)methyl)phenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols, amines, and other nucleophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Dimethylamino)phenylboronic acid
- 2-(Dimethylamino)phenylboronic acid pinacol ester
- Boronic esters with similar substituents
Uniqueness
(2,6-Bis((dimethylamino)methyl)phenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability compared to other boronic acids. This uniqueness makes it particularly valuable in certain chemical transformations and applications where other boronic acids may not be as effective.
Propriétés
Numéro CAS |
89291-18-9 |
|---|---|
Formule moléculaire |
C12H21BN2O2 |
Poids moléculaire |
236.12 g/mol |
Nom IUPAC |
[2,6-bis[(dimethylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C12H21BN2O2/c1-14(2)8-10-6-5-7-11(9-15(3)4)12(10)13(16)17/h5-7,16-17H,8-9H2,1-4H3 |
Clé InChI |
DAKUDWQOAVXJES-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC=C1CN(C)C)CN(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B11872397.png)

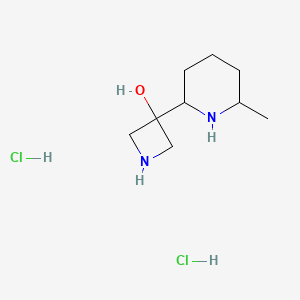
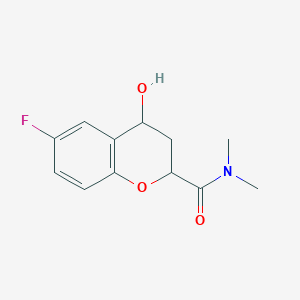

![1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile](/img/structure/B11872427.png)
![9,10-Dihydronaphtho[2,3-b]benzofuran-7(8H)-one](/img/structure/B11872428.png)
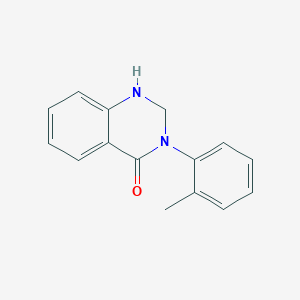
![6-Chloro-2-methyl-3-phenylimidazo[1,2-A]pyridine](/img/structure/B11872433.png)

